molecular formula C5H12O11P2 B3422107 D-Ribulose 1,5-bisphosphate CAS No. 24218-00-6

D-Ribulose 1,5-bisphosphate

Cat. No.: B3422107
CAS No.: 24218-00-6
M. Wt: 310.09 g/mol
InChI Key: YAHZABJORDUQGO-NQXXGFSBSA-N
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Description

D-Ribulose 1,5-bisphosphate is an organic compound that plays a crucial role in the process of photosynthesis. It is a double phosphate ester of the ketopentose ribulose, a ketone-containing sugar with five carbon atoms. This compound is notably involved as the principal carbon dioxide acceptor in plants, facilitating the conversion of carbon dioxide into organic molecules . This compound is colorless and exists as an anion in solution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribulose 1,5-bisphosphate typically involves the phosphorylation of ribulose-5-phosphate. This reaction is catalyzed by the enzyme phosphoribulokinase, which transfers a phosphate group from adenosine triphosphate (ATP) to ribulose-5-phosphate, forming this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes, such as phosphoribulokinase, to facilitate the efficient production of this compound .

Scientific Research Applications

Role in Photosynthesis

RuBP is a key substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the first step of carbon fixation in the Calvin-Benson cycle. This process is essential for converting atmospheric CO2 into organic compounds, making RuBP crucial for plant growth and productivity.

Biotechnological Applications

The extraction and utilization of RuBisCO and its derivatives have significant implications in biotechnology, particularly in developing sustainable food sources and health-related products.

Bioactive Peptides

Research has shown that peptides derived from the enzymatic hydrolysis of RuBisCO possess various bioactivities:

  • Antihypertensive Effects : Hydrolysates from plants like spinach and alfalfa have demonstrated the ability to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure in hypertensive models .
  • Antioxidant Properties : These peptides also exhibit antioxidant activities that can combat oxidative stress, contributing to cardiovascular health .

Food Industry Applications

The potential for using RuBisCO-derived peptides as functional food ingredients is being explored due to their health benefits:

  • Food Additives : Incorporating these peptides into food products could enhance nutritional value and provide therapeutic benefits .

Agricultural Enhancements

Enhancing RuBP regeneration is vital for improving crop yields. Research indicates that optimizing the enzymes involved in RuBP regeneration can lead to increased photosynthetic efficiency.

Genetic Engineering

  • Transgenic Approaches : Genetic modification of crops to enhance RuBisCO activity or improve RuBP regeneration pathways has been proposed as a strategy to increase agricultural productivity .

Environmental Applications

RuBP's role extends beyond plant biology; it also has implications for environmental sustainability:

  • Carbon Sequestration : By enhancing the efficiency of photosynthesis through improved RuBP utilization, plants can sequester more carbon dioxide, contributing to climate change mitigation efforts .

Case Studies

Several studies illustrate the applications of D-Ribulose 1,5-bisphosphate:

StudyFocusFindings
Kapel et al. (2006)Antihypertensive peptidesIdentified active peptides from alfalfa RuBisCO with ACE inhibitory properties, demonstrating significant blood pressure reduction in animal models .
Michelet et al. (2013)Photosynthetic efficiencyHighlighted the importance of RuBP regeneration in optimizing photosynthesis across different plant species .
Udenigwe et al. (2017)Functional foodsDiscussed the potential use of RuBisCO-derived peptides as functional ingredients in food products due to their bioactive properties .

Biological Activity

D-Ribulose 1,5-bisphosphate (RuBP) is a crucial compound in the process of photosynthesis, specifically within the Calvin-Benson-Bassham (CBB) cycle. This article explores the biological activity of RuBP, its enzymatic roles, and its significance in carbon fixation and metabolic pathways.

Overview of this compound

RuBP is a five-carbon sugar phosphate that acts as the substrate for ribulose bisphosphate carboxylase/oxygenase (RuBisCO), the enzyme responsible for catalyzing the first step of carbon fixation. The reaction involves the incorporation of carbon dioxide (CO₂) into RuBP, resulting in two molecules of 3-phosphoglycerate (3PGA) .

Role of RuBisCO

RuBisCO is one of the most abundant enzymes on Earth and is pivotal in photosynthetic organisms. It catalyzes two primary reactions:

  • Carboxylation : The addition of CO₂ to RuBP, yielding 3PGA.
  • Oxygenation : A side reaction where RuBP reacts with O₂ instead of CO₂, producing 2-phosphoglycolate (2PG), which can inhibit other enzymes in the CBB cycle .

The efficiency of RuBisCO is often considered a limiting factor in photosynthesis due to its relatively slow catalytic rate, fixing only 3-10 CO₂ molecules per second . However, its activity can be influenced by environmental factors such as light intensity and CO₂ concentration .

Regeneration of RuBP

The regeneration of RuBP from glyceraldehyde-3-phosphate (G3P) involves several enzymatic steps:

  • Conversion of G3P to Ribose-5-phosphate (Ru5P) : Catalyzed by ribulose-5-phosphate isomerase (RPI).
  • Phosphorylation : Ru5P is converted to RuBP by phosphoribulokinase (PRK), utilizing ATP .

This regeneration process is critical for sustaining the CBB cycle and maintaining efficient carbon fixation.

Metabolic Engineering for Enhanced Carbon Fixation

Recent studies have explored metabolic engineering strategies to enhance carbon fixation by manipulating pathways involving RuBP. For instance:

  • Strain Modifications : In engineered cyanobacterial strains, overexpression of genes involved in glucose metabolism has been shown to increase the availability of RuBP, leading to improved growth rates and higher production of biochemical compounds .
  • Global Metabolic Rewiring : Adjustments in metabolic pathways have been proposed to optimize the flow of carbon towards RuBP synthesis, demonstrating significant increases in enzymatic activity related to carbon fixation processes .

Comparative Studies on RuBisCO Variants

Research comparing different RuBisCO variants from various organisms has revealed differences in catalytic efficiency and substrate specificity. For example:

  • Thermophilic Enzymes : Variants from thermophilic archaea exhibit enhanced stability and activity at elevated temperatures, suggesting potential applications in bioengineering and synthetic biology .

Data Tables

Parameter Value
Enzyme:Ribulose bisphosphate carboxylase/oxygenase (RuBisCO)
Substrate:This compound
Reaction Rate (CO₂ fixed)3-10 molecules/second
Key Products3-phosphoglycerate (3PGA), 2-phosphoglycolate (2PG)
Enzyme Function Regulation
RuBisCOCarboxylation/OxygenationLight-dependent activation
PRKConversion of Ru5P to RuBPATP-dependent
RPIInterconversion between R5P and Ru5PSubstrate concentration

Properties

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZABJORDUQGO-NQXXGFSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173837
Record name Ribulose-1,5 diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24218-00-6, 2002-28-0
Record name Ribulose 1,5-bisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24218-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribulose-1,5 diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribulose 1,5-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024218006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribulose-1,5 diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIBULOSE 1,5-BISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR374X7NAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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